Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Overview
Description
“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H8FNO3 . It is used in organic chemistry as a building block .
Synthesis Analysis
The synthesis of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” involves a reaction with potassium carbonate in dimethyl sulfoxide at 90°C for about 2 hours . The mixture is then cooled to ambient temperature and taken in EtOAc (50 mL) and washed with 10% aqueous citric acid, water, saturated aqueous NaHCO3, and brine . The organic phase is dried with MgSO4 and filtered, then concentrated under reduced pressure .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is 185.15 . It has 13 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and 2 H-bond donors .Chemical Reactions Analysis
“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds, with the ability to inhibit cytosolic phospholipase A2 . It is also an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.34 . It has a solubility of 1.56 mg/ml or 0.00845 mol/l .Scientific Research Applications
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Scientific Field: Forensic Chemistry
- Application : Characterization of a recently detected halogenated aminorex derivative .
- Methods : High resolution mass spectrometry and nuclear magnetic resonance were used to characterize the new halogenated 4-MAR derivative .
- Results : The research shows that the same modifications applied for the preparation of synthetic cathinones are being used to prepare new stimulants based on the aminorex backbone .
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Scientific Field: Medicinal Chemistry
- Application : Synthesis of thiophene derivatives .
- Methods : The review highlights some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
- Results : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
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Scientific Field: Biotechnology
- Application : Use of 4-Hydroxybenzoic acid as a versatile platform intermediate .
- Methods : Synthetic biology and metabolic engineering approaches have been used for the biosynthesis of 4-Hydroxybenzoic acid .
- Results : This compound has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
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Scientific Field: Organic Synthesis
- Application : Synthesis of quinazoline derivatives .
- Methods : This review article outlines new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .
- Results : Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals .
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Scientific Field: Chemical Synthesis
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Scientific Field: Material Science
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Scientific Field: Pharmacology
- Application : Biological potential of indole derivatives .
- Methods : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Scientific Field: Medicinal Chemistry
- Application : Therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery .
- Methods : 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
- Results : Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
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Scientific Field: Organic Chemistry
Safety And Hazards
The safety information for “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” indicates a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUONMUAAVMIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718836 | |
Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
CAS RN |
1113049-61-8 | |
Record name | Methyl 2-amino-4-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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